molecular formula C17H15N3O3S B11104051 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B11104051
M. Wt: 341.4 g/mol
InChI Key: HBLKZHPDMSAGFG-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide is a chemical compound with the following structural formula:

C14H12N4O4S\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_4\text{S} C14​H12​N4​O4​S

This compound belongs to the class of aromatic amides and heteroarenes. It exhibits interesting properties and has found applications in various scientific fields.

Preparation Methods

Synthetic Routes:

The synthetic route for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide involves several steps. One common approach includes the following reactions:

  • Formation of the Benzothiophene Core:

    • Start with a suitable precursor (e.g., 2-methyl-3-nitrobenzoic acid).
    • Cyclize the precursor to form the benzothiophene ring system.
    • Introduce the cyano group at the desired position.
  • Amide Formation:

    • React the benzothiophene intermediate with an appropriate amine (e.g., 3-amino-4,5,6,7-tetrahydro-1-benzothiophene) to form the amide bond.

Industrial Production:

Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.

Chemical Reactions Analysis

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction of the nitro group can yield an amino compound.

    Substitution: The cyano group can be substituted with other functional groups.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents. For example, reduction leads to an amino derivative.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide has diverse applications:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe in biological studies.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide stands out due to its unique benzothiophene core. Similar compounds include related benzothiophenes and amides.

ChEBI database and related literature . .

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C17H15N3O3S/c1-10-11(6-4-7-14(10)20(22)23)16(21)19-17-13(9-18)12-5-2-3-8-15(12)24-17/h4,6-7H,2-3,5,8H2,1H3,(H,19,21)

InChI Key

HBLKZHPDMSAGFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

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